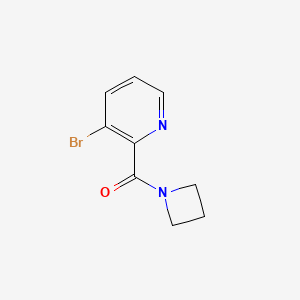

Azetidin-1-yl(3-bromopyridin-2-yl)methanone

Description

Azetidin-1-yl(3-bromopyridin-2-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via a methanone group to a 3-bromopyridin-2-yl moiety. This structure combines the steric and electronic properties of azetidine with the aromatic and halogenated characteristics of the bromopyridine group. The bromine atom at the 3-position of the pyridine ring introduces significant electronic effects, influencing reactivity and intermolecular interactions, while the azetidine ring contributes to conformational rigidity .

Properties

IUPAC Name |

azetidin-1-yl-(3-bromopyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-1-4-11-8(7)9(13)12-5-2-6-12/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXDEDXOCSTYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(3-bromopyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring and the bromopyridine moiety. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. This reaction requires specific conditions, such as the use of a base and a suitable solvent to facilitate the addition reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(3-bromopyridin-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... These reactions can be tailored to achieve specific modifications to the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as drug development and material science.

Scientific Research Applications

Medicinal Chemistry

Azetidin-1-yl(3-bromopyridin-2-yl)methanone has shown potential therapeutic applications:

-

Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.

Study Activity Reference In vitro tests Effective against E. coli and S. aureus -

Anticancer Activity : Research suggests it may inhibit cancer cell proliferation through apoptosis induction.

Study Cancer Type Mechanism Cell line studies Breast cancer Induces apoptosis

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

-

Mechanism of Action : The azetidine ring's strain-driven reactivity plays a crucial role in modulating enzyme and receptor activities.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially leading to altered biological responses.

Chemical Research

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of heterocyclic compounds with potential biological activities |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various strains of bacteria. The compound was tested against E. coli and S. aureus, showing significant inhibition zones.

Case Study 2: Anticancer Potential

Research focusing on breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. Mechanistic studies indicated that this effect was mediated through apoptosis pathways.

Mechanism of Action

Azetidin-1-yl(3-bromopyridin-2-yl)methanone can be compared with other similar compounds, such as azetidine derivatives and bromopyridine analogs. These compounds share structural similarities but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Key Structural Analogues of Azetidin-1-yl(3-bromopyridin-2-yl)methanone

Key Observations:

- Thermal Stability: While thermal data for the target compound are absent, structurally related gem-diol/ketone compounds (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at 247–288°C, suggesting azetidinyl methanones may exhibit moderate stability .

- Solubility and Physical State: Derivatives like ZYH and AZD1979 are crystalline solids, whereas alkyl-substituted variants (e.g., Azetidin-1-yl(4-hexylphenyl)methanone) exist as oils, indicating substituents critically influence phase behavior .

Biological Activity

Azetidin-1-yl(3-bromopyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure, which includes an azetidine ring and a brominated pyridine, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 241.08 g/mol

CAS Number: 845306-16-3

SMILES Representation: C1CN(C1)C(=O)C2=NC=C(C=C2)Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromopyridine moiety can modulate the activity of certain enzymes or receptors, while the azetidine ring enhances binding affinity and specificity. This versatility allows the compound to affect various biological pathways, though the precise mechanisms remain an area of active research.

Antimicrobial Activity

Research indicates that azetidine derivatives, including those similar to this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various substituted azetidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and anti-tubercular effects against Mycobacterium tuberculosis .

| Compound | Activity Type | Target Organism | Activity Level |

|---|---|---|---|

| 2c | Antibacterial | S. aureus | High |

| 2d | Antifungal | C. albicans | High |

| 3e | Anti-TB | M. tuberculosis | Moderate |

Anticancer Potential

Azetidinone derivatives have been recognized for their anticancer properties. Compounds containing the azetidine structure have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers . For instance, studies demonstrated that specific azetidinone compounds exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations.

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| 1 | Breast Cancer | 0.37 |

| 2 | Prostate Cancer | 0.31 |

Case Studies

In a notable study on the optimization of M1 antagonists, compounds similar to this compound were evaluated for their selectivity and efficacy in reducing seizures in rodent models without impairing cognitive functions . This highlights the therapeutic potential of such compounds in neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Azetidin-1-yl(3-bromopyridin-2-yl)methanone and verifying its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between azetidine derivatives and 3-bromo-2-pyridinecarbonyl precursors. Purification is achieved via flash chromatography (e.g., dichloromethane/methanol gradients). Purity verification requires HPLC with UV detection (λ = 254 nm) and complementary techniques like H/C NMR for structural confirmation. For example, H NMR analysis of analogous compounds reveals distinct azetidine proton signals at δ 3.30–2.52 ppm and pyridine protons at δ 7.09–6.45 ppm .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust algorithms for small-molecule crystallography. The program’s dual-space methods resolve phase problems, and its validation tools (e.g., R-factor analysis) ensure structural accuracy .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Perform forced degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via LC-MS with electrospray ionization (ESI) to identify hydrolytic or oxidative byproducts. Compare retention times and fragmentation patterns to authentic standards. For example, azetidine ring stability can be assessed by tracking parent ion ([M+H]) depletion over time .

Advanced Research Questions

Q. How should researchers design assays to evaluate the biological activity of this compound as a potential enzyme inhibitor?

- Methodological Answer : Use recombinant enzyme systems (e.g., human monoacylglycerol lipase [MAGL]) in fluorometric or radiometric assays. For IC determination, pre-incubate the compound with the enzyme, then add a substrate like 4-nitrophenylacetate. Monitor hydrolysis kinetics at 405 nm. Validate selectivity via counter-screening against related hydrolases (e.g., FAAH, ABHD6) .

Q. How can researchers address discrepancies in metabolic stability data across different in vitro and in vivo models?

- Methodological Answer : Cross-validate using human hepatocytes (in vitro) and rodent models (in vivo). For in vitro studies, incubate the compound with microsomal fractions and quantify depletion via LC-MS/MS. In vivo, administer radiolabeled compound and analyze plasma/tissue samples. Discrepancies may arise from species-specific cytochrome P450 activity; mitigate by using humanized liver models or computational ADMET predictions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For azetidine coupling, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester intermediates. Monitor intermediates via TLC and isolate via column chromatography. Yields >70% are achievable with rigorous exclusion of moisture/oxygen .

Q. How can crystallographic data resolve contradictions in proposed tautomeric or conformational states of this compound?

- Methodological Answer : SCXRD provides unambiguous evidence of tautomeric forms. For example, compare bond lengths (C=O vs. C–O) and torsional angles of the azetidine ring. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can supplement experimental data by modeling energetically favorable conformers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and mass spectrometry data for this compound?

- Methodological Answer : Contradictions may arise from isotopic impurities or solvent adducts. For NMR, confirm solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and use H-C HSQC to resolve overlapping signals. In MS, employ high-resolution instruments (HRMS) to distinguish [M+H] from isobaric interferences. Cross-reference with synthetic intermediates to trace anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.